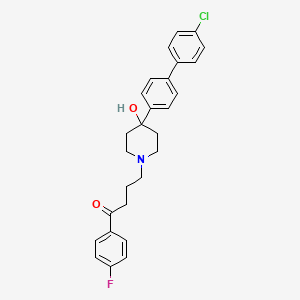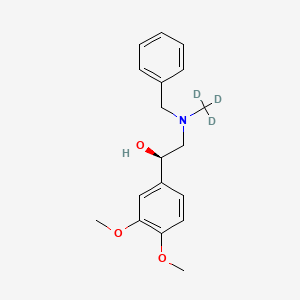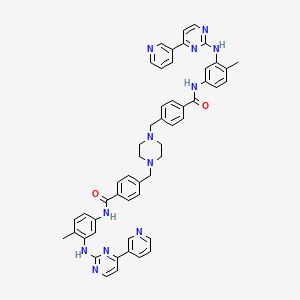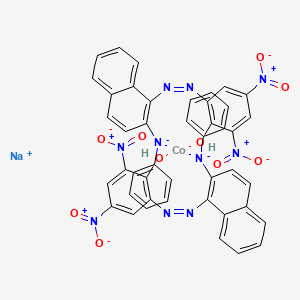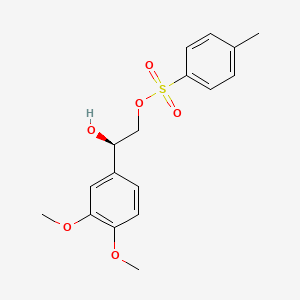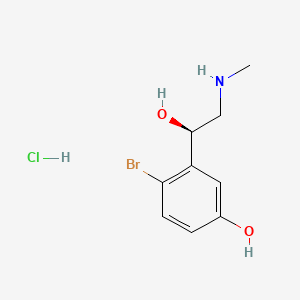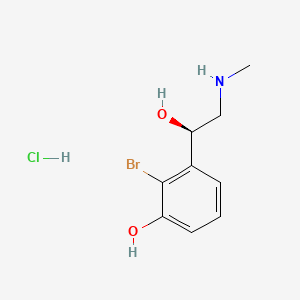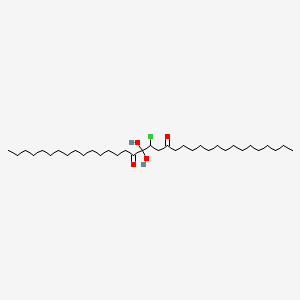
4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt(Mixture of isomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt (Mixture of isomers) is a xanthene dye substituted two times by a sulfonic acid . It is used as fluorescent probes, particularly in biological samples . It is more photostable than fluorescein .
Molecular Structure Analysis
The molecular formula of this compound is C22H16Li2N2O11S2 . It has a molecular weight of 562.37 .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. It’s important to note that its applications as a fluorescent probe suggest it may be involved in various chemical reactions, particularly in biological contexts .Physical And Chemical Properties Analysis
This compound is a dark red to very dark brown solid . It is light sensitive . The molecular weight is 562.37, and the molecular formula is C22H16Li2N2O11S2 .Mecanismo De Acción
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt (Mixture of isomers) involves the reaction of Rhodamine-123 with sulfuric acid and then with lithium hydroxide to form the final product.", "Starting Materials": [ "Rhodamine-123", "Sulfuric acid", "Lithium hydroxide" ], "Reaction": [ "Step 1: Rhodamine-123 is dissolved in concentrated sulfuric acid and stirred for several hours at room temperature.", "Step 2: The resulting mixture is cooled and then slowly added to a solution of lithium hydroxide in water.", "Step 3: The mixture is stirred at room temperature for several hours.", "Step 4: The pH of the mixture is adjusted to around 7 using hydrochloric acid.", "Step 5: The mixture is filtered and the resulting solid is washed with water and dried to obtain the final product, 4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt (Mixture of isomers)." ] } | |
Número CAS |
247144-99-6 |
Fórmula molecular |
C22H15Li3N2O11S2 |
Peso molecular |
568.305 |
Nombre IUPAC |
trilithium;3-amino-9-(2-carboxyphenyl)-6-iminoxanthene-4,5-disulfonate;acetate |
InChI |
InChI=1S/C20H14N2O9S2.C2H4O2.3Li/c21-13-7-5-11-15(9-3-1-2-4-10(9)20(23)24)12-6-8-14(22)19(33(28,29)30)17(12)31-16(11)18(13)32(25,26)27;1-2(3)4;;;/h1-8,21H,22H2,(H,23,24)(H,25,26,27)(H,28,29,30);1H3,(H,3,4);;;/q;;3*+1/p-3 |
Clave InChI |
JQRFFXWSRVRKAJ-UHFFFAOYSA-K |
SMILES |
[Li+].[Li+].[Li+].CC(=O)[O-].C1=CC=C(C(=C1)C2=C3C=CC(=N)C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)[O-])C(=O)O |
Sinónimos |
3,6-Diamino-9-[2,4(or 2,5)-dicarboxyphenyl]-4,5-disulfoxanthylium Inner Salt Lithium Salt; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




